![molecular formula C23H16ClFN4O2 B2514323 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-65-9](/img/structure/B2514323.png)
5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures and halogen substituents. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of various pyrazole and oxadiazole derivatives as seen in the provided papers involves cyclization reactions and the use of specific reagents like phosphorous oxychloride . The synthesis of the compound would likely involve similar strategies, such as the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the chlorophenyl and fluorophenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as NMR, X-ray crystallography, and DFT studies . These methods can reveal details such as the planarity of the ring systems, dihedral angles between rings, and the presence of restricted rotation around certain bonds. For the compound , one could expect a detailed analysis to reveal the spatial arrangement of the various rings and the potential for intramolecular interactions, such as hydrogen bonding or halogen interactions.
Chemical Reactions Analysis
The reactivity of a compound like "5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" would be influenced by the functional groups present. The halogen substituents could be sites for nucleophilic aromatic substitution, while the heterocyclic rings could participate in electrophilic substitution or act as ligands in coordination chemistry. The presence of a methylene bridge, as seen in similar compounds, could also affect the compound's reactivity by restricting rotation and influencing the overall conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of halogens suggests a relatively high molecular weight and potential for significant intermolecular interactions, which could affect its melting and boiling points. Solubility would depend on the polarity of the molecule and the solvent used. The compound's stability could be assessed through thermal analysis and its photophysical properties through UV-Vis spectroscopy. The biological activity, such as antimicrobial properties, could be evaluated through MIC assays against various bacterial and fungal strains, as seen in the provided papers .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has delved into synthesizing and structurally characterizing compounds with similar molecular frameworks, emphasizing the high yields of isostructural compounds and their crystalline form for detailed structure determination. These studies contribute to understanding the molecular conformation and the relationship between structure and potential function, highlighting the precision in molecular engineering for targeted applications (Kariuki et al., 2021).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of novel 1,5-diaryl pyrazole derivatives, identifying significant antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents, providing a foundation for further exploration of their therapeutic applications (Ragavan et al., 2010).
Anticancer Potential
Research on pyrazole compounds, including structure-activity relationship studies, has also explored their potential as anticancer agents. Synthesis and electronic structure analysis, coupled with physico-chemical property evaluation and docking studies, suggest that these molecules may offer new avenues for cancer treatment, emphasizing the importance of molecular design in developing effective anticancer drugs (Thomas et al., 2019).
Molecular Docking and Drug Design
Further, molecular docking studies have been integral in evaluating the interaction of pyrazole derivatives with biological targets, providing insights into their potential mechanism of action as antimicrobial and anticancer agents. Such research underlines the critical role of computational tools in drug discovery, offering a predictive framework for assessing the efficacy of new compounds (Katariya et al., 2021).
Propriétés
IUPAC Name |
5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O2/c1-14-20(26-22(31-14)16-2-6-17(24)7-3-16)13-28-10-11-29-21(23(28)30)12-19(27-29)15-4-8-18(25)9-5-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQKHODAXMWTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


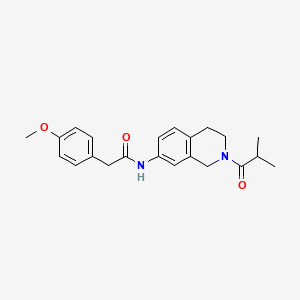
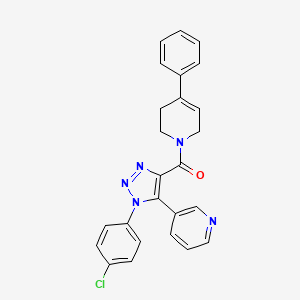
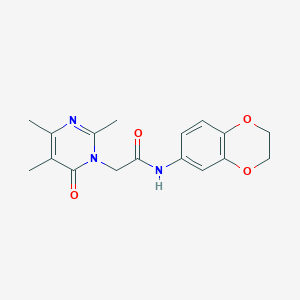
![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)
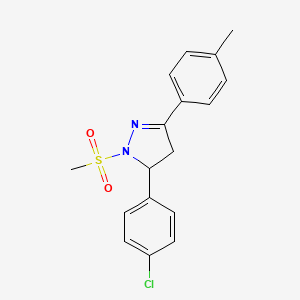
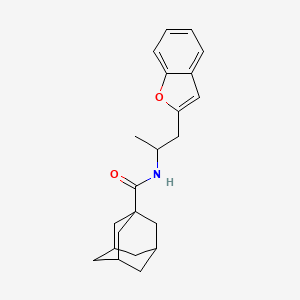
![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)